molecular formula C8H6Cl2N2 B3353044 4,6-dichloro-2-methyl-1H-benzimidazole CAS No. 5233-05-6

4,6-dichloro-2-methyl-1H-benzimidazole

Cat. No.: B3353044
CAS No.: 5233-05-6
M. Wt: 201.05 g/mol
InChI Key: PWAQAONRANKJSV-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position on the benzimidazole ring. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloro-2-nitroaniline with formic acid or formamide under acidic conditions, leading to the formation of the benzimidazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products: The major products formed from these reactions include substituted benzimidazoles, N-oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-2-methyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.

    4,6-Dichlorobenzimidazole: Lacks the methyl group, which can influence its chemical properties and applications.

    5,6-Dichloro-2-methyl-1H-benzimidazole:

Uniqueness: 4,6-Dichloro-2-methyl-1H-benzimidazole is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

4,6-dichloro-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAQAONRANKJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360784
Record name BAS 03421043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5233-05-6
Record name BAS 03421043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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